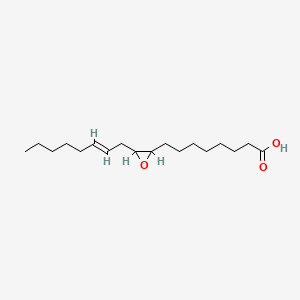

9,10-Epoxy-12-octadecenoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

8-[3-[(E)-oct-2-enyl]oxiran-2-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKMFOXMZRGRB-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC1C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65167-83-1 | |

| Record name | 9,10-Epoxy-12-octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065167831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Enzymatic Generation of 9,10 Epoxy 12 Octadecenoic Acid

The enzymatic production of 9,10-Epoxy-12-octadecenoic acid occurs in both mammals and plants through different pathways, primarily involving the oxidation of linoleic acid.

In mammalian tissues, the formation of this compound is primarily mediated by cytochrome P450 (CYP) epoxygenase enzymes. nih.govwikipedia.org These enzymes, such as CYP2C9, metabolize linoleic acid to form a mixture of two optical isomers: 9S,10R-epoxy-12(Z)-octadecenoic acid and 9R,10S-epoxy-12(Z)-octadecenoic acid. wikipedia.org This mixture is also referred to as coronaric acid or leukotoxin. wikipedia.org The same CYP epoxygenases can also attack the other double bond in linoleic acid, leading to the formation of 12,13-epoxy-9(Z)-octadecenoic acid, also known as vernolic acid or isoleukotoxin. wikipedia.org

In plants, this compound is synthesized through the lipoxygenase (LOX) pathway. The process begins with the oxidation of linoleic acid by 9-lipoxygenase to form 9-hydroperoxyoctadecadienoic acid (9-HPODE). This intermediate is then further metabolized by enzymes with epoxyalcohol synthase (EAS) activity to produce epoxy fatty acids.

Table 1: Enzymatic Formation of this compound

| Organism/System | Enzyme Family | Specific Enzyme (example) | Substrate | Product |

|---|---|---|---|---|

| Mammals | Cytochrome P450 Epoxygenases | CYP2C9 | Linoleic acid | This compound (Coronaric acid/Leukotoxin) |

| Plants | Lipoxygenases/Epoxyalcohol Synthases | 9-Lipoxygenase/EAS | Linoleic acid | This compound |

Non Enzymatic Formation Via Autoxidation and Free Radical Mechanisms

The formation of 9,10-Epoxy-12-octadecenoic acid can also occur non-enzymatically through the autoxidation of linoleic acid, a process driven by free radicals. Autoxidation is a chain reaction involving initiation, propagation, and termination steps.

During the autoxidation of linoleic acid, free radicals can attack the double bonds, leading to the formation of various oxidation products, including epoxides. The presence of two double bonds in linoleic acid at the 9 and 12 positions makes it susceptible to such attacks. The reaction can be initiated by factors such as heat, light, or the presence of metal ions.

The process involves the formation of peroxyl radicals from linoleic acid. These highly reactive species can then react further. One proposed mechanism for epoxide formation involves the addition of a peroxyl radical to one of the double bonds of another linoleic acid molecule, followed by an intramolecular cyclization to form an epoxide ring and an alkoxyl radical. This process can lead to a mixture of epoxide isomers, including this compound.

Research has shown that the autoxidation of linoleic acid can lead to the formation of various oxidized products, including epoxy-keto derivatives such as 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE). nih.gov While the direct, detailed mechanism for the specific formation of this compound through this pathway is complex and can result in a variety of products, the formation of epoxides as a class of compounds from linoleic acid autoxidation is well-established. tandfonline.comugent.be

Table 2: Non-Enzymatic Formation of this compound

| Process | Mechanism | Initiating Factors | Key Intermediates | Product(s) |

|---|---|---|---|---|

| Autoxidation | Free radical chain reaction | Heat, light, metal ions | Linoleoyl radicals, Peroxyl radicals | Mixture of oxidized lipids including this compound |

Metabolic Transformations and Catabolism of 9,10 Epoxy 12 Octadecenoic Acid

Enzymatic Hydrolysis and Hydration

The initial and most significant metabolic step for 9,10-epoxy-12-octadecenoic acid is the opening of the epoxide ring through hydrolysis, a reaction catalyzed by epoxide hydrolases.

Role of Soluble Epoxide Hydrolase (sEH) in Dihydroxy Fatty Acid Formation

Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the hydrolysis of epoxy fatty acids, including this compound, into their corresponding vicinal diols. nih.govnih.gov This enzyme is highly efficient in converting cis-epoxides to their corresponding diols. nih.gov The sEH-mediated hydrolysis is a critical deactivation pathway, as the resulting dihydroxy fatty acids often exhibit different, and sometimes diminished or deleterious, biological activities compared to their parent epoxides. mdpi.comendocrine-abstracts.org In most tissues, sEH has a higher concentration and specific activity than microsomal epoxide hydrolase (mEH), making it the dominant enzyme in this conversion process. nih.gov The rapid degradation of epoxy fatty acids by sEH significantly reduces their beneficial effects, which has led to the exploration of sEH inhibitors as a therapeutic strategy to increase the concentration of biologically active epoxides. nih.govnih.gov

Conversion to Diastereomeric Dihydroxy Fatty Acids (e.g., 9,10-dihydroxy-12(Z)-octadecenoic acid)

The enzymatic hydrolysis of this compound by soluble epoxide hydrolase results in the formation of 9,10-dihydroxy-12(Z)-octadecenoic acid, also known as leukotoxin diol. wikipedia.orghmdb.ca This conversion involves the addition of a water molecule across the epoxide ring, yielding a vicinal diol. nih.gov The reaction produces diastereomeric diols, meaning they are stereoisomers that are not mirror images of each other. wikipedia.orgnih.gov For instance, the hydrolysis of the two enantiomers of coronaric acid, (9S,10R)-epoxy-12(Z)-octadecenoic acid and (9R,10S)-epoxy-12(Z)-octadecenoic acid, by sEH yields their corresponding dihydroxy stereoisomers, 9S,10R-dihydroxy-12(Z)-octadecenoic acid and 9R,10S-dihydroxy-12(Z)-octadecenoic acid. wikipedia.org These diol metabolites are generally more water-soluble and are considered to be the active toxic metabolites of the less toxic parent epoxy fatty acid. wikipedia.orghmdb.ca

Further Oxidative Metabolism

Beyond hydrolysis, this compound can undergo further oxidative metabolism, leading to a variety of other oxidized lipid species.

Formation of Hydroxy-Epoxy Metabolites

In addition to hydrolysis, the epoxy fatty acid can be further metabolized to form hydroxy-epoxy derivatives. For example, enzyme extracts from potato tubers can convert related fatty acid hydroperoxides into products like 9,10-epoxy-11-hydroxy-octadec-12-enoic acid. nih.govmdpi.com This suggests that similar enzymatic pathways could potentially act on this compound or its precursors to generate analogous hydroxy-epoxy structures. These reactions are part of the broader lipoxygenase cascade, which can produce a variety of oxygenated fatty acids. mdpi.com

Generation of Keto-Epoxy Derivatives (e.g., 9,10-epoxy-11E-13-keto-octadecenoic acids)

Further oxidation can also lead to the formation of keto-epoxy derivatives. While direct evidence for the formation of 9,10-epoxy-11E-13-keto-octadecenoic acids from this compound is limited, related epoxy-keto compounds have been identified as oxidation products of linoleic acid. nih.gov For instance, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) is a known linoleic acid metabolite. nih.gov The formation of such keto-epoxy derivatives likely involves the decomposition of hydroperoxide precursors. aocs.org

Rearrangement Products (e.g., Ketols)

The metabolic cascade can also produce rearrangement products such as ketols (keto-hydroxy compounds). The formation of ketols generally arises from the decomposition of fatty acid hydroperoxides. aocs.org The initial hydroperoxide can rearrange to form a ketol, which is a molecule containing both a ketone and a hydroxyl group. This process is part of the complex chemistry of polyunsaturated fatty acid oxidation. aocs.org

Interactive Data Table: Metabolites of this compound

| Precursor Compound | Metabolic Process | Key Enzyme(s) | Resulting Metabolite(s) |

| This compound | Enzymatic Hydrolysis | Soluble Epoxide Hydrolase (sEH) | 9,10-dihydroxy-12(Z)-octadecenoic acid |

| Fatty Acid Hydroperoxides | Oxidative Metabolism | Lipoxygenase, Peroxidase | Hydroxy-Epoxy Metabolites |

| Fatty Acid Hydroperoxides | Oxidative Metabolism / Decomposition | Not Specified | Keto-Epoxy Derivatives |

| Fatty Acid Hydroperoxides | Rearrangement / Decomposition | Not Specified | Ketols |

Degradation Pathways

The degradation of this compound is a critical process for terminating its signaling functions and preventing potential toxicity. This occurs through defined enzymatic routes, including chain shortening and further oxidative transformations.

Beta-oxidation is a primary catabolic pathway for most fatty acids. However, the presence of an epoxide ring on the acyl chain of this compound presents a unique structural challenge to the standard enzymatic machinery of beta-oxidation. While the direct beta-oxidation of this specific epoxy fatty acid is not extensively detailed in scientific literature, studies on related precursors offer some insight. For instance, research on the biosynthesis of the saturated analog, cis-9,10-epoxyoctadecanoic acid, has shown that its precursors, oleic and stearic acid, are incorporated into the final epoxy acid without first undergoing beta-oxidation nih.gov. This suggests that the epoxidation step may precede significant chain shortening. The metabolic fate of the epoxy-containing chain within the peroxisome, where beta-oxidation occurs, remains an area for further investigation to determine how the enzymes accommodate or bypass the stable oxirane ring.

A major metabolic route for this compound is its enzymatic conversion into other classes of oxylipins, most notably vicinal diols.

The primary and most well-documented transformation is the hydrolysis of the epoxide ring, a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH) nih.govnih.govescholarship.org. This enzymatic hydration converts this compound (also known as 9(10)-EpOME or leukotoxin) into its corresponding diol, 9,10-dihydroxy-12-octadecenoic acid (9,10-DiHOME or leukotoxin diol). This conversion is rapid and represents a significant catabolic step that alters the biological activity of the parent molecule.

Interactive Table 1: Enzymatic Hydrolysis of this compound

| Substrate | Enzyme | Product | Description |

|---|---|---|---|

| This compound (9(10)-EpOME) | Soluble Epoxide Hydrolase (sEH) | 9,10-Dihydroxy-12-octadecenoic acid (9,10-DiHOME) | sEH catalyzes the addition of a water molecule across the epoxide ring, opening it to form a vicinal diol. This is a key detoxification and metabolic pathway. nih.govnih.govescholarship.org |

Beyond direct hydrolysis, the broader metabolism of linoleic acid gives rise to a diverse family of related oxylipins. While not direct degradation products of this compound, their formation highlights the complex network of oxylipin interconversion. These related compounds include:

Hydroxy-epoxy metabolites: Formed from linoleic acid hydroperoxides, these compounds, such as 9,10-epoxy-11-hydroxy-12-octadecenoic acid, feature both an epoxide and a hydroxyl group nih.gov.

Ketols: These oxylipins contain both a ketone and a hydroxyl group, such as 9-hydroxy-12-oxo-10(E)-octadecenoic acid (9,12-KOMA), and are produced through various enzymatic pathways nih.gov.

Epoxyoxoene fatty esters: Compounds like methyl 9,10-epoxy-13-oxo-11-octadecenoate can be formed, which possess both an epoxide and a ketone group nih.gov.

These transformations underscore that once formed, this compound exists within a dynamic metabolic grid where it can be inactivated via hydrolysis or potentially intersect with pathways leading to other bioactive oxylipins.

Biological Roles and Mechanistic Involvements of 9,10 Epoxy 12 Octadecenoic Acid

Role in Plant Defense Mechanisms and Stress Responses

In the plant kingdom, 9,10-Epoxy-12-octadecenoic acid is an integral component of the complex oxylipin signaling network that governs responses to various environmental stresses, including attacks by pathogens and physical damage.

Research in maize has highlighted the role of the 9-lipoxygenase (9-LOX) pathway, which generates this compound, in defense against pests and diseases. Cyclopentenones derived from this pathway, which are downstream products of the epoxy intermediate, exhibit potent insecticidal and antimicrobial properties. nih.gov Metabolite analysis of maize mutants with reduced resistance to fungal pathogens and insect herbivores showed a corresponding decrease in the production of specific ketols, such as 9-hydroxy-10-oxo-12(Z)-octadecenoic acid (9,10-KODA). researchgate.net The application of these ketols to the susceptible mutants was able to restore resistance, indicating that products of the 9-LOX pathway, initiated by the formation of compounds like this compound, are crucial signals in mobilizing plant defenses. researchgate.net

The biosynthesis of this compound is a key branch of the oxylipin pathway. The process begins with the oxidation of linoleic acid by a 9-lipoxygenase (9-LOX) enzyme to produce 9-hydroperoxyoctadecadienoic acid (9-HPOD). nih.govnih.gov This hydroperoxide is then converted into the unstable allene (B1206475) oxide, this compound. This conversion can be catalyzed by enzymes such as allene oxide synthase (AOS) or epoxy alcohol synthase (EAS). nih.govmdpi.comresearchgate.net

Specifically, in maize, the enzyme ZmAOS2b has been shown to catalyze the formation of 9,10-epoxy-10,12-octadecadienoic acid (9,10-EOD) from 9-HPOD. nih.gov This epoxy fatty acid is not a direct precursor to the well-known phytohormone jasmonic acid (JA), which is primarily synthesized via the 13-LOX pathway leading to the precursor 12-oxo-phytodienoic acid (OPDA). researchgate.netnih.govoup.com Instead, 9,10-EOD can be cyclized by an allene oxide cyclase (AOC)-like activity to form a different cyclopentenone, (9S,13S)-10-oxo-phytoenoic acid (10-OPEA). nih.gov Therefore, this compound is a critical intermediate in a distinct branch of the oxylipin pathway that runs parallel to the canonical JA biosynthesis pathway, leading to its own set of active signaling molecules. nih.govresearchgate.net

| Precursor | Enzyme | Intermediate | Subsequent Product | Reference |

|---|---|---|---|---|

| Linoleic Acid | 9-Lipoxygenase (9-LOX) | 9-Hydroperoxyoctadecadienoic acid (9-HPOD) | This compound | nih.govnih.gov |

| 9-Hydroperoxyoctadecadienoic acid (9-HPOD) | Allene Oxide Synthase (AOS), e.g., ZmAOS2b | This compound | 10-Oxo-phytoenoic acid (10-OPEA) or Ketols (e.g., 9,10-KODA) | nih.govnih.gov |

While direct studies on the effect of this compound on plant growth are limited, research on its downstream products indicates a role for the 9-LOX pathway in developmental processes. The α-ketol derivative, KODA (α-ketol octadecadienoic acid), which is generated from the 9-LOX pathway, has been shown to systemically promote growth in juvenile Populus alba. researchgate.net Application of KODA enhanced the growth of roots and aerial parts, particularly by stimulating the elongation of internodes in the stem. researchgate.net Furthermore, KODA is known to activate rooting and promote shoot germination, suggesting that signaling molecules derived from this pathway can significantly influence plant development. researchgate.net

Cellular Signaling and Modulation in Eukaryotic Systems (Non-human clinical)

In non-human eukaryotic systems, particularly in mammals, this compound, known as leukotoxin, exhibits markedly different biological activities compared to its role in plants. Its functions are predominantly associated with cytotoxicity and pro-inflammatory responses.

Leukotoxin is biosynthesized by inflammatory cells, including neutrophils and alveolar macrophages, from linoleic acid. nih.govnih.gov Its name is derived from its demonstrated cytotoxic activity, particularly its ability to disrupt mitochondrial respiration. nih.gov In mammalian tissues, leukotoxin is rapidly metabolized by the enzyme soluble epoxide hydrolase. wikipedia.org This metabolic process converts the epoxide into its corresponding dihydroxy derivatives, 9,10-dihydroxy-12-octadecenoic acids (leukotoxin diols). wikipedia.org These diol metabolites are considered to be the primary mediators of toxicity, being more potent than the parent epoxide compound. wikipedia.org The toxic effects of leukotoxin, acting through its diols, include the induction of cell death and significant tissue damage. wikipedia.org When administered to rodents, it can lead to severe outcomes such as multiple organ failure and respiratory distress. wikipedia.org

| Effect | Mechanism | Affected Cells/Tissues | Reference |

|---|---|---|---|

| Cytotoxicity | Inhibition of mitochondrial respiration; conversion to toxic diols by soluble epoxide hydrolase. | Leukocytes, various other cell types. | wikipedia.orgnih.gov |

| Tissue Damage | Induction of cell death by leukotoxin diols. | Lungs (endothelial and epithelial cells), other organs. | wikipedia.orgnih.gov |

| Pulmonary Edema | Increased vascular permeability, damage to alveolar epithelium and endothelium. | Lungs. | nih.gov |

The biological activities of this compound in mammals are strongly pro-inflammatory. Its production by neutrophils is a key indicator of its role as a mediator in inflammation. nih.govnih.gov Studies in rats have shown that intravenous injection of leukotoxin induces acute pulmonary edema, a condition characterized by fluid accumulation in the lungs due to severe inflammation. nih.gov This was accompanied by damage to the lung's alveolar epithelial and endothelial cells. nih.gov Furthermore, the production of leukotoxin by both neutrophils and alveolar macrophages has been observed to increase significantly in rats under conditions of hyperoxia (excess oxygen), which can cause lung injury. nih.gov This suggests that leukotoxin is an important chemical mediator involved in the pathogenesis of inflammatory pulmonary diseases. nih.govnih.gov Its identity as a "leukotoxin" underscores its damaging effect on the very immune cells that are central to the inflammatory process. wikipedia.orgnih.gov

Occurrence and Physiological Context in Specific Organisms

The presence and physiological relevance of this compound, also known as coronaric acid or 9(10)-EpOME, have been investigated across various biological kingdoms. This lipid mediator is synthesized from the abundant polyunsaturated fatty acid, linoleic acid, through the action of cytochrome P450 epoxygenases. wikipedia.org Its occurrence in plants, microorganisms, and marine life suggests diverse biological roles.

This compound has been identified in the seed oils of plants belonging to the sunflower family (Asteraceae), such as Helianthus annuus (sunflower) and Xeranthemum annuum. wikipedia.org While direct detection in all the specified plants is not extensively documented, their biochemical pathways provide strong evidence for its potential presence and significance.

Oat (Avena sativa) : Oats are a rich source of linoleic acid, the direct precursor for the biosynthesis of this compound. Although specific studies isolating the epoxy derivative from oats are not prominent, the abundance of the substrate suggests the potential for its formation.

Tomato (Solanum lycopersicum) : Research on tomato has led to the identification of related linoleic acid metabolites, such as 9-oxo-10(E),12(E)-octadecadienoic acid. This indicates an active enzymatic machinery for oxidizing linoleic acid, which could also support the production of its epoxide derivatives.

Bryonia alba, Nicotiana tabacum, and Cucumis sativus : Specific data on the presence of this compound in Bryonia alba and Nicotiana tabacum is limited in the available scientific literature. However, like most plants, they possess the necessary precursors and enzymatic families (cytochrome P450s) that could lead to its synthesis. In cucumber (Cucumis sativus), the metabolism of linoleic acid is well-established, primarily focusing on the generation of volatile C9 aldehydes and oxoacids that contribute to its characteristic aroma. While this pathway involves the cleavage of linoleic acid hydroperoxides, the potential for parallel epoxidation reactions exists.

Certain microorganisms are capable of producing this compound from linoleic acid.

Bacillus megaterium : Strains of Bacillus megaterium have been shown to epoxidize linoleic acid to form both 9,10-epoxy-12(Z)-octadecenoic acid and its isomer, 12,13-epoxy-9(Z)-octadecenoic acid. This bioconversion is attributed to the presence of specific monooxygenase enzyme systems within the bacterium.

Lactobacillus plantarum : While direct production of this compound by Lactobacillus plantarum is not definitively established, this bacterium is known to produce related hydroxy fatty acids from linoleic acid. The term "leukotoxin," a mixture containing the racemic form of 9,10-epoxy-12Z-octadecenoic acid, is often associated with the biological effects of metabolites from various bacteria, suggesting a potential role for this epoxide in microbial interactions and host responses. wikipedia.orgcaymanchem.com

Interplay with Other Lipid Mediators and Metabolic Networks

This compound does not act in isolation; its biological effects are intricately linked to its metabolism and its interaction with other lipid signaling molecules. This interplay is crucial in modulating various physiological and pathophysiological processes.

The primary metabolic pathway for this compound in mammals involves its rapid conversion to the corresponding diol, 9,10-dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME), by the enzyme soluble epoxide hydrolase (sEH). wikipedia.org This enzymatic hydration is a critical step, as the epoxide and the diol often exhibit different, and sometimes opposing, biological activities. For instance, the toxicity associated with high concentrations of "leukotoxin" is largely attributed to its conversion to the diol form. wikipedia.org

Furthermore, this compound is part of a larger network of oxidized linoleic acid metabolites (oxylipins), which includes hydroxyoctadecadienoic acids (HODEs) and other epoxides. The various metabolites can compete for the same enzymes and receptors, leading to a complex regulatory network. For example, the epoxides and diols of linoleic acid have been implicated in inflammatory processes and metabolic disorders, and their levels are often altered in such conditions. nih.govportlandpress.com The interplay between these different lipid mediators ultimately dictates the physiological outcome in various tissues and cell types.

Research Findings on this compound

| Organism/System | Finding | Reference(s) |

| Plants (general) | Found in seed oils of the sunflower family. | wikipedia.org |

| Bacillus megaterium | Produces 9,10-epoxy-12(Z)-octadecenoic acid from linoleic acid. | |

| Mammalian Tissues | Formed from linoleic acid by cytochrome P450 epoxygenases. | wikipedia.org |

| Mammalian Tissues | Metabolized to 9,10-dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME) by soluble epoxide hydrolase (sEH). | wikipedia.org |

| Human Blood Vessels | sEH inhibition modulates the metabolism of related epoxyeicosatrienoic acids, suggesting a similar role for 9,10-EpOME. | nih.gov |

| Obesity/Metabolic Syndrome | Altered ratios of epoxides to diols (e.g., 12,13-EpOME:DiHOME) are observed, indicating dysregulation of the sEH pathway. | nih.gov |

Analytical Methodologies for 9,10 Epoxy 12 Octadecenoic Acid Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 9,10-Epoxy-12-octadecenoic acid from complex mixtures, a necessary step for accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of this compound, often after a derivatization step to increase its volatility. One established method involves the conversion of the acid to its pentafluorobenzyl (PFB) ester. This derivatization allows for sensitive detection and quantification. For instance, a GC-tandem MS method has been developed for the accurate determination of cis-9,10-epoxyoctadecanoic acid in human plasma. nih.gov In this approach, the parent ions of the PFB esters are subjected to collisionally-activated dissociation, and characteristic product ions are monitored for quantification. nih.gov Specifically, for the analysis of cis-9,10-epoxyoctadecanoic acid, the parent ion [M-PFB]⁻ at a mass-to-charge ratio (m/z) of 297 is monitored, with its corresponding product ion at m/z 171. nih.gov The use of a deuterated internal standard, such as cis-[9,10-²H₂]-EODA, allows for precise quantification. nih.gov GC-MS has also been instrumental in identifying various fatty acid methyl esters, including derivatives of octadecadienoic acid, in complex biological extracts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound and its isomers, offering high sensitivity and specificity without the need for derivatization. This method is particularly well-suited for analyzing these compounds in biological samples like plasma. caymanchem.com In a typical LC-MS/MS analysis in negative ion mode, the precursor ion [M-H]⁻ of this compound is observed at an m/z of 295.227868884. nih.gov Fragmentation of this precursor ion at different collision energies yields characteristic product ions that are used for identification and quantification. nih.gov For example, at a collision energy of 45 V, a prominent product ion is observed at m/z 171.083. nih.gov LC-MS/MS methods have been successfully employed to analyze a variety of epoxy fatty acids and related compounds in different biological matrices, demonstrating the versatility of this technique. caymanchem.commdpi.com

Table 1: LC-MS Parameters for this compound Analysis

| Parameter | Value |

| Precursor Ion (m/z) | 295.227868884 ([M-H]⁻) |

| Ionization Mode | Negative ESI |

| Collision Energy | 45-50 V |

| Major Fragment Ion (m/z) | 171.040 - 171.083 |

This table is interactive. You can sort and filter the data.

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of this compound and its isomers. Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) modes are utilized, depending on the specific analytical goal.

RP-HPLC, often coupled with mass spectrometry, is widely used for the analysis of oxylipins, including epoxy fatty acids, in biological samples. caymanchem.com This technique separates compounds based on their hydrophobicity, with more polar compounds eluting earlier. The use of C18 columns is common for the separation of these analytes. caymanchem.commetabolomics.se

Normal-phase HPLC (NP-HPLC) can be employed for the simultaneous determination of various hydroxyoctadecadienoic acid isomers. cabidigitallibrary.org This method separates compounds based on their polarity, using a nonpolar mobile phase and a polar stationary phase. For instance, a mobile phase consisting of n-hexane, isopropanol, and acetic acid has been used to separate HODE isomers on a silica (B1680970) column. cabidigitallibrary.org

Chiral Chromatography for Stereoisomer Resolution

The biological activity of this compound can be highly dependent on its stereochemistry. Chiral chromatography is the definitive method for separating the different enantiomers and diastereomers of this compound. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. sigmaaldrich.com The resolution of stereoisomers is critical for understanding their specific biological roles. Chiral HPLC-MS/MS methods have been developed to resolve multiple trihydroxyoctadecenoic acid (TriHOME) isomers in a single run, showcasing the power of this technique for complex stereochemical analysis. metabolomics.se

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information about this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Proton NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, is an indispensable tool for the structural elucidation of this compound. ¹H NMR provides detailed information about the chemical environment of each proton in the molecule, allowing for the confirmation of the epoxy group and the position of double bonds. For instance, the structure of related epoxy and hydroxy fatty acids has been characterized using ¹H NMR. mdpi.com The chemical shifts and coupling constants of the protons on and adjacent to the epoxide ring and the double bond are characteristic and provide definitive structural evidence. researchgate.net

Infrared (FTIR) Spectroscopy

Infrared (FTIR) spectroscopy is a valuable tool for the structural elucidation of molecules, including epoxy fatty acids like this compound. The identification of characteristic functional groups is achieved by analyzing the absorption of infrared radiation at specific wavenumbers. For epoxy compounds, the presence of the oxirane ring is a key feature.

The FTIR spectrum of an epoxy compound typically displays distinct peaks corresponding to the vibrations of the epoxy group. The asymmetric stretching vibration of the C-O bond within the epoxy ring is generally observed in the region of 950-815 cm⁻¹. Another characteristic band for the epoxy group is the C-H stretching vibration, which can be found around 3056 cm⁻¹ mdpi.com.

While specific FTIR spectral data for this compound is not extensively documented in publicly available literature, the general characteristics of epoxy compounds provide a basis for its identification. The presence of a carboxylic acid group in this compound would also be indicated by a broad O-H stretching band around 3300-2500 cm⁻¹ and a strong C=O stretching band at approximately 1700-1725 cm⁻¹. The long hydrocarbon chain will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

Table 1: General FTIR Absorption Bands for Functional Groups in this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Epoxy (Oxirane) Ring | C-O Stretch (asymmetric) | 950 - 815 |

| C-H Stretch | ~3056 | |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| C=O Stretch | 1700 - 1725 | |

| Alkene | C=C Stretch | ~1650 |

| =C-H Stretch | ~3010 | |

| Alkane | C-H Stretch | 2960 - 2850 |

This table presents generalized data for the functional groups present in the molecule. Specific values may vary based on the molecular environment.

Sample Preparation and Derivatization Strategies for Analysis

The accurate analysis of this compound, particularly from complex biological or chemical matrices, necessitates meticulous sample preparation and often, chemical derivatization. These steps are crucial for isolating the analyte, enhancing its volatility for gas chromatography (GC), and improving its ionization efficiency for mass spectrometry (MS).

Common sample preparation techniques include solvent extraction or solid-phase extraction (SPE) to isolate lipids from the sample matrix nih.govnih.gov. For instance, acidified plasma samples can be subjected to extraction to isolate fatty acids like cis-9,10-epoxyoctadecanoic acid (cis-EODA) nih.gov.

Derivatization is a key strategy to improve the analytical characteristics of this compound. The carboxylic acid group is a primary target for derivatization.

Esterification : Conversion of the carboxylic acid to its methyl ester (FAME) or pentafluorobenzyl (PFB) ester is a common approach. nih.govlipidmaps.org Methyl esters are suitable for GC analysis. nih.gov PFB esters are particularly useful for enhancing sensitivity in electron capture negative ionization (ECNI) GC-MS. lipidmaps.org Derivatization to PFB esters can be achieved using pentafluorobenzyl bromide (PFB-Br) in the presence of a catalyst like N,N-diisopropylethylamine (DIPEA). lipidmaps.org

Silylation : The hydroxyl groups that may be present in related metabolites or formed upon ring-opening can be derivatized to trimethylsilyl (B98337) (TMS) ethers. nih.gov This increases the volatility and thermal stability of the analyte for GC-MS analysis. nih.gov

The choice of derivatization reagent depends on the analytical technique to be employed and the specific functional groups present in the molecule and its metabolites. gcms.cz

Quantitative and Qualitative Detection Methods

Both qualitative and quantitative detection of this compound and related epoxy fatty acids heavily rely on chromatographic techniques coupled with mass spectrometry.

Qualitative Detection:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the separation and identification of volatile compounds. Following derivatization to their methyl or PFB esters, epoxy fatty acids can be identified based on their retention times and mass fragmentation patterns. nih.govlipidmaps.org The mass spectrum provides a molecular fingerprint that can be used to confirm the structure of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is well-suited for the analysis of less volatile and thermally labile compounds like underivatized fatty acids. nih.govnih.gov Reversed-phase LC using a C18 column is often employed for separation. nih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for these molecules, often in the negative ion mode, which detects the deprotonated molecule [M-H]⁻. nih.govmdpi.com Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and structural information by fragmenting a specific precursor ion and analyzing the resulting product ions. nih.govmdpi.comcaymanchem.com

Quantitative Detection:

For accurate quantification, especially in biological samples, stable isotope-labeled internal standards are often employed. For example, in the analysis of cis-9,10-epoxyoctadecanoic acid, a deuterated analog (cis-[9,10-²H₂]-EODA) has been used as an internal standard. nih.gov

GC-MS/MS: Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a GC-tandem MS system provides high sensitivity and selectivity for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and its isotope-labeled internal standard. nih.gov

LC-MS/MS: Similar to GC-MS/MS, LC-MS/MS operating in SRM or MRM mode is a gold standard for the quantification of epoxy fatty acids. caymanchem.com The method's high selectivity allows for the accurate measurement of analyte concentrations even in complex matrices. caymanchem.com

The development of robust analytical methods has been instrumental in detecting and quantifying this compound and its isomers in various samples, from oxidized vegetable oils to biological fluids. nih.govcaymanchem.com

Table 2: Mass Spectrometry Data for this compound

| Analytical Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Ionization Mode | Reference |

| LC-MS/MS | 295.2278 [M-H]⁻ | 171.083, 183.040, 277.184 | ESI Negative | nih.gov |

| LC-MS/MS | 295.2278 [M-H]⁻ | 171.040, 171.200, 125.040 | ESI Negative | nih.gov |

This table presents experimental data from LC-MS/MS analysis of this compound.

Chemical Synthesis Approaches for Research and Analog Development

Stereoselective and Regioselective Epoxidation Strategies (e.g., using mCPBA)

The primary method for synthesizing 9,10-Epoxy-12-octadecenoic acid involves the epoxidation of its precursor, linoleic acid. Linoleic acid has two double bonds, at the C9-C10 and C12-C13 positions. Therefore, achieving regioselectivity—the preferential reaction at one double bond over the other—is a key challenge.

One of the most common reagents for this transformation is meta-chloroperoxybenzoic acid (mCPBA). researchgate.net This peroxyacid is known for its ability to deliver an oxygen atom to a double bond in a concerted mechanism, forming an epoxide ring. researchgate.netisotope.com The reaction is typically stereospecific, meaning that the stereochemistry of the starting alkene determines the stereochemistry of the resulting epoxide. For instance, the epoxidation of a cis-alkene results in a cis-epoxide. nih.gov

In the context of linoleic acid, controlling the amount of mCPBA is crucial for regioselectivity. Using a carefully controlled molar equivalent of the reagent can favor the formation of mono-epoxides over di-epoxides. Research has shown that epoxidation with mCPBA can be regioselective, targeting the C9-C10 position. nih.gov The inherent reactivity of the double bonds can also influence selectivity, though mixtures of the 9,10-epoxy and 12,13-epoxy regioisomers are common.

As an alternative to chemical synthesis, enzymatic approaches using fungal peroxygenases have demonstrated high regioselectivity and stereoselectivity. rsc.org For example, unspecific peroxygenases (UPOs) from fungi like Agrocybe aegerita can selectively epoxidize the last double bond of n-3 and n-6 fatty acids with high conversion rates and, in some cases, excellent enantioselectivity (ee > 99%). rsc.org This biocatalytic method presents a greener alternative with potentially higher selectivity than traditional chemical methods. rsc.org

| Epoxidation Method | Reagent/Enzyme | Selectivity | Key Features |

| Chemical Epoxidation | meta-Chloroperoxybenzoic acid (mCPBA) | Regioselective & Stereospecific | Widely used, reaction proceeds via a concerted mechanism. researchgate.netisotope.com Control of stoichiometry is key to favoring mono-epoxidation. |

| Enzymatic Epoxidation | Fungal Unspecific Peroxygenase (UPO) | High Regio- and Enantioselectivity | Biocatalytic method, can offer >99% conversion and >99% enantiomeric excess for specific fatty acids. rsc.org |

Synthesis of Isomers and Analogs for Biological Activity Studies

To understand the structure-activity relationship and the specific biological roles of this compound, researchers synthesize a variety of its isomers and stable analogs. acs.org This includes creating different regioisomers (such as the corresponding 12,13-epoxy-9-octadecenoic acid) and stereoisomers.

Total synthesis provides a powerful tool to generate these molecules. A rapid total synthesis of racemic hydroxy epoxide derivatives of linoleic acid allows for the initial exploration of their potential roles as structural and signaling lipids without excluding any particular stereoisomer. acs.org Once a specific isomer shows significant biological activity, more complex stereospecific syntheses can be developed to produce that single, active isomer. acs.org

Furthermore, stable analogs are designed to be resistant to metabolic inactivation. For example, if the epoxide ring is a key functional group, it might be susceptible to hydrolysis by epoxide hydrolases in biological systems. acs.org Synthesizing analogs where the epoxide is replaced by a more stable functional group can help elucidate the importance of the epoxide moiety for the compound's activity and can lead to the development of probes for identifying and characterizing potential receptors. acs.org

Preparation of Labeled this compound for Metabolic Tracing

To trace the metabolic fate of this compound in vivo and in vitro, isotopically labeled versions of the molecule are indispensable. nih.govnih.gov These tracers allow researchers to track the absorption, distribution, metabolism, and excretion of the compound using sensitive analytical techniques like mass spectrometry. ckisotopes.comresearchgate.net

The synthesis of labeled this compound typically starts with a labeled precursor, most commonly labeled linoleic acid. Common isotopes used for this purpose include the radioactive isotope tritium (B154650) (³H) and stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C). ckisotopes.comacs.org

A general strategy for preparing tritium-labeled linoleic acid involves the stereospecific partial reduction of the corresponding diacetylenic acid (octadeca-9,12-diynoic acid) with tritium gas. acs.org The use of a specialized catalyst, such as Lindlar's catalyst, is essential to ensure that the reduction stops at the alkene stage and produces the desired cis,cis configuration of the double bonds, mimicking the natural geometry of linoleic acid. acs.org The resulting tritium-labeled linoleic acid can then be subjected to epoxidation, as described in section 6.1, to yield labeled this compound.

For stable isotope labeling, fatty acids fully or partially enriched with ¹³C or ²H are used. isotope.comckisotopes.com For example, [U-¹³C₁₈]-oleic acid can be used as a tracer to study its incorporation into more complex lipids. ckisotopes.com Similarly, ¹³C- or ²H-labeled linoleic acid can be synthesized and then epoxidized. The resulting labeled this compound can be administered, and its metabolic products can be identified and quantified by the characteristic mass shift they exhibit in mass spectrometry analysis. nih.govresearchgate.net

| Isotopic Label | Precursor Molecule | Key Synthetic Step | Application |

| Tritium (³H) | Octadeca-9,12-diynoic acid | Partial reduction with ³H₂ gas using Lindlar's catalyst to form labeled linoleic acid. acs.org | Radio-tracing studies. |

| Carbon-13 (¹³C) | ¹³C-enriched precursors | Incorporation of ¹³C atoms during the synthesis of the fatty acid backbone. | Stable isotope tracing using mass spectrometry. ckisotopes.com |

| Deuterium (²H) | Deuterated precursors | Use of deuterated building blocks or specific deuteration reactions. | Stable isotope tracing using mass spectrometry. isotope.com |

Research Frontiers and Future Directions in 9,10 Epoxy 12 Octadecenoic Acid Studies

Elucidation of Novel Enzymatic Pathways and Uncharacterized Enzymes

The biosynthesis of 9,10-Epoxy-12-octadecenoic acid is known to involve several enzyme families, but the full picture of its formation and metabolism is still incomplete. A primary research frontier is the identification and characterization of novel enzymes and pathways.

In plants, the initial oxidation of linoleic acid is carried out by lipoxygenases (LOXs) and α-dioxygenases (α-DOXs). aocs.org Subsequently, cytochrome P450 enzymes (CYPs), particularly from the CYP74 family, and peroxygenases can catalyze the formation of the epoxide ring. mdpi.com However, the specific enzymes that exhibit high selectivity for the production of the 9,10-epoxy isomer from linoleic acid are not fully characterized across all plant species. For instance, while some plants utilize a Δ12-oleic acid desaturase-related enzyme for the synthesis of the related vernolic acid, others, like Euphorbia lagascae, employ a cytochrome P450 enzyme, indicating evolutionary divergence in these pathways. nih.gov Future research will likely focus on identifying and characterizing these specific epoxygenases in a wider range of organisms.

Furthermore, novel dioxygenases are being discovered in various organisms, including fungi and cyanobacteria. nih.govdiva-portal.org For example, novel α-dioxygenases have been identified in cyanobacteria that show different substrate specificities compared to their plant counterparts. nih.gov The possibility of these or other uncharacterized dioxygenases contributing to the biosynthesis of this compound in different biological systems remains an open area of investigation.

The metabolism of this compound, primarily through the action of soluble epoxide hydrolases (sEH) to form the corresponding diol, is a critical aspect of its biological activity. nih.gov However, other metabolic routes may exist. The discovery of novel hydrolases or other enzymes that modify or degrade this epoxy fatty acid could reveal new layers of regulation in its signaling pathways.

| Enzyme Family | Known Role in Epoxy Fatty Acid Metabolism | Potential for Novel Discovery |

| Lipoxygenases (LOXs) | Initial oxidation of polyunsaturated fatty acids. aocs.org | Identification of LOX isoforms with specific regioselectivity leading to 9,10-epoxy precursors. |

| α-Dioxygenases (α-DOXs) | Alternative pathway for fatty acid oxidation. aocs.org | Characterization of novel α-DOXs from diverse organisms with unique substrate specificities. nih.gov |

| Cytochrome P450s (CYPs) | Epoxidation of double bonds; includes CYP74 family and peroxygenases. mdpi.comnih.gov | Discovery of specific CYP isoforms responsible for 9,10-epoxidation in various species. |

| Soluble Epoxide Hydrolases (sEH) | Hydrolysis of epoxides to diols, terminating their signaling activity. nih.gov | Identification of novel hydrolases or alternative metabolic pathways for this compound. |

Advanced Mechanistic Studies of Biological Roles in Diverse Organisms

While it is established that this compound and related oxylipins are involved in a range of biological processes, from plant defense to mammalian inflammation, the precise molecular mechanisms of action are often not fully understood. nih.gov A significant research frontier is to move beyond correlational studies to detailed mechanistic investigations in a variety of organisms.

In plants, oxylipins like this compound are key signaling molecules in response to biotic and abiotic stress. frontiersin.orgnih.gov Future studies will likely focus on identifying the specific receptors and downstream signaling components that are activated by this particular epoxy fatty acid. Understanding how it interacts with other signaling pathways, such as those for jasmonic acid and other phytohormones, is crucial for a complete picture of plant immunity and development. nih.gov

In mammals, epoxy fatty acids are known to have cardiovascular effects and are involved in pain and inflammation. nih.gov Research is ongoing to determine if this compound acts through G-protein coupled receptors, ion channels, or by modulating the activity of intracellular enzymes. For instance, some epoxy fatty acids have been shown to enhance cyclic AMP levels in mammalian cells, suggesting a role in receptor-mediated signaling. Furthermore, the aryl hydrocarbon receptor (AhR) has been identified as a novel receptor involved in fatty acid metabolism, and its potential interaction with this compound is an area for future exploration. nih.gov

The role of this compound in microorganisms is another emerging area. The detection of cis-9,10-epoxy stearic acid in the fungus Pneumocystis carinii suggests a potential role in its biology and offers a possible taxonomic marker. researchgate.net

Development of Enhanced Analytical Technologies for Trace Analysis

The low abundance of many signaling lipids, including this compound, necessitates the development of highly sensitive and specific analytical methods for their detection and quantification. This is a critical frontier for accurately assessing its biological roles.

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of epoxy fatty acid analysis. researchgate.net Ongoing advancements are focused on improving ionization efficiency, reducing matrix effects, and enhancing the limits of detection to attomole and zeptomole levels. The use of techniques like solid-phase extraction (SPE) for sample cleanup and derivatization to improve chromatographic separation and mass spectrometric response are continually being refined. researchgate.net

Future developments will likely involve the integration of novel separation technologies, such as supercritical fluid chromatography (SFC) and ion mobility spectrometry (IMS), with high-resolution mass spectrometry. These multidimensional approaches can provide greater separation of isomers and isobars, which is a significant challenge in lipidomics. Furthermore, the development of new internal standards, particularly isotopically labeled versions of this compound, is essential for accurate quantification in complex biological matrices. The application of fatty acid profiling as a tool for tracing the geographic origin of food products also highlights the potential for these analytical methods in other fields. researchgate.net

| Analytical Technique | Current Application in Epoxy Fatty Acid Analysis | Future Directions and Enhancements |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Primary tool for separation and detection. researchgate.net | Improved ionization sources, coupling with ion mobility, use of advanced internal standards. |

| Solid-Phase Extraction (SPE) | Sample cleanup and enrichment. researchgate.net | Development of more selective sorbents for specific epoxy fatty acid isomers. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Often requires derivatization; provides complementary information. | New derivatization strategies for enhanced sensitivity and specificity. |

| Supercritical Fluid Chromatography (SFC) | Potential for improved separation of isomers. | Increased adoption and method development for complex lipid extracts. |

| Ion Mobility Spectrometry (IMS) | Separation of ions based on size and shape. | Integration with LC-MS for enhanced isomer separation and structural characterization. |

Systems Biology Approaches to Map Interactions within Oxylipin Networks

This compound does not act in isolation but as part of a complex network of oxylipins. A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics (lipidomics), is essential to understand its role within this network.

In plants, such approaches are being used to map the intricate signaling cascades that are triggered by various stresses. nih.govfrontiersin.org By combining lipid profiling with transcriptomic analysis, researchers can identify genes and pathways that are specifically regulated by this compound and distinguish its effects from those of other oxylipins like jasmonic acid. nih.gov This will help to build comprehensive models of the plant stress response.

In the context of human health, systems biology can help to elucidate the role of this compound in complex diseases. For example, by integrating lipidomic data with clinical information and other 'omics' datasets, it may be possible to identify this epoxy fatty acid as a biomarker for disease or as a key node in pathological pathways. Understanding how its levels and interactions change in different disease states will be crucial for developing targeted therapies. mdpi.com

Structural Biology of Enzymes Involved in its Biosynthesis and Metabolism

A deep understanding of the function of the enzymes that produce and metabolize this compound requires detailed knowledge of their three-dimensional structures. Structural biology is a key frontier for elucidating the molecular basis of their substrate specificity and catalytic mechanisms.

The crystal structures of several cytochrome P450 enzymes and lipoxygenases have been determined, providing valuable insights into their active sites and how they bind their fatty acid substrates. mdpi.comnih.gov For example, the orientation of the fatty acid within the active site channel is a critical determinant of which double bond is epoxidized. Future research will aim to obtain the structures of the specific enzymes that are highly selective for the production of this compound, ideally in complex with their substrates or inhibitors.

Similarly, the structures of soluble epoxide hydrolases are being studied to understand how they recognize and hydrolyze their epoxy fatty acid substrates. This knowledge is crucial for the design of specific inhibitors that could be used to modulate the levels of this compound and other bioactive epoxides for therapeutic purposes. nih.gov Computational modeling and molecular dynamics simulations will continue to be important tools to complement experimental structural data, helping to predict enzyme-substrate interactions and guide protein engineering efforts.

Q & A

How is 9,10-Epoxy-12-octadecenoic acid structurally characterized and distinguished from other epoxy fatty acids?

Basic Research Focus

Structural characterization relies on:

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₈H₃₂O₃, exact mass 296.2351322) and distinguishes it from isomers like 12,13-EpOME .

- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry (e.g., cis/trans configurations at C9-C10 and C12-C13) and resolves positional ambiguities .

- SMILES/InChI identifiers : Unique descriptors (e.g.,

CCC=CCC1C(O1)CCCCCCCC(=O)O) differentiate it from related epoxides like vernolic acid (12,13-epoxy-9-octadecenoic acid) .

What are the primary biosynthetic pathways for this compound in biological systems?

Basic Research Focus

Key pathways include:

- Cytochrome P450 (CYP)-mediated oxidation : Linoleic acid undergoes CYP-catalyzed epoxidation at the C9-C10 position, particularly in neutrophils and hepatic microsomes .

- Non-enzymatic peroxidation : Myeloperoxidase or hemoprotein-driven oxidation during lipid peroxidation generates leukotoxin isoforms .

- Plant epoxygenases : Δ12-epoxygenases in plants convert linoleic acid to this compound, as observed in Arabidopsis studies .

What analytical methodologies are recommended for quantifying this compound in complex biological matrices?

Advanced Research Focus

Robust quantification requires:

- Solid-phase extraction (SPE) with LC-MS/MS : Achieves nanogram-level sensitivity in serum/plasma, with mobile phases optimized for epoxy fatty acid retention .

- Derivatization strategies : Use of pentafluorobenzyl bromide or trimethylsilyl esters enhances ionization efficiency and resolves co-eluting isomers .

- Internal standards : Stable isotopes (e.g., 10,11-epoxy-13-nonadecenoic acid methyl ester) correct for matrix effects .

How does this compound contribute to pathophysiological processes such as inflammation or cancer progression?

Advanced Research Focus

Mechanistic insights include:

- Pro-inflammatory signaling : Leukotoxin (9,10-EpOME) disrupts mitochondrial membranes, inducing oxidative stress and activating NLRP3 inflammasomes in macrophages .

- Cancer biomarker potential : Elevated serum levels correlate with colorectal cancer (CRC) progression, likely due to CYP2J2 overexpression in tumors .

- Neuropathic pain : Metabolites modulate Na⁺/K⁺ pump currents in oligodendrocytes, exacerbating peripheral neuropathy in chemotherapy models .

What experimental strategies can resolve discrepancies in reported biological activities of this compound across different studies?

Advanced Research Focus

Addressing contradictions involves:

- Tissue-specific metabolism analysis : Compare epoxide hydrolase (sEH) activity in target tissues (e.g., liver vs. bone) to explain divergent metabolite profiles .

- Dose-response studies : Clarify biphasic effects (e.g., pro-survival vs. cytotoxic) using physiologically relevant concentrations (0.1–10 μM) .

- Multi-omics integration : Correlate lipidomic data with transcriptomic/proteomic datasets to identify context-dependent signaling nodes .

What considerations are critical when designing in vitro assays to study this compound's interactions with cellular targets?

Advanced Research Focus

Key design elements:

- Solvent compatibility : Use ethanol or albumin-bound delivery to avoid detergent-induced artifacts .

- Inhibition of epoxide hydrolases : Co-treatment with sEH inhibitors (e.g., TPPU) prevents rapid hydrolysis to diols, preserving bioactive epoxide levels .

- Endpoint selection : Prioritize functional assays (e.g., calcium flux, mitochondrial membrane potential) over static mRNA/protein measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.